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Introduction

(Tetrahydro-pyran-4-ylidene)-acetic acid is a heterocyclic compound featuring a
tetrahydropyran ring, an exocyclic double bond, and a carboxylic acid functional group. This
a,B-unsaturated carboxylic acid serves as a crucial building block and intermediate in medicinal
chemistry and drug development.[1] Its structural motifs are found in various biologically active
molecules, making it a compound of significant interest.

The comprehensive characterization of this molecule is a non-negotiable prerequisite for its
use in any research or development pipeline, particularly in the pharmaceutical industry.
Ensuring its identity, purity, and stability is paramount for the reliability and reproducibility of
downstream applications. This guide provides a multi-faceted analytical strategy, leveraging
orthogonal techniques to build a complete profile of (Tetrahydro-pyran-4-ylidene)-acetic acid.
We will move beyond procedural lists to explain the rationale behind method selection and
experimental design, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties
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A foundational understanding begins with the basic physicochemical properties of the
molecule. These parameters influence the selection of analytical conditions, such as solvent
choice and chromatographic methods.

Property Value Source
Molecular Formula C7H1003 [2][3]
Molecular Weight 142.15 g/mol [3]

CAS Number 130312-01-5 [3]
Appearance Solid (predicted)

Melting Point 84-85 °C [4]

pKa 3.82 £ 0.41 (Predicted) [4]
Boiling Point 310.6 £ 35.0 °C (Predicted) [4]

Chromatographic Methods for Purity and Impurity
Profiling

Chromatographic techniques are the cornerstone for determining the purity of a compound and
identifying any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

Reverse-phase HPLC with UV detection is the method of choice for quantifying (Tetrahydro-
pyran-4-ylidene)-acetic acid. The conjugated system of the a,3-unsaturated carboxylic acid
provides a suitable chromophore for UV detection.[5]

Causality Behind Experimental Choices:

o Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good
retention for this moderately polar organic molecule.
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e Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is critical. It

ensures the carboxylic acid group remains protonated (non-ionized), leading to a single,

sharp, and well-retained chromatographic peak.

o Detector: A UV detector set at a wavelength near the molecule's absorbance maximum (A-

max), anticipated to be in the 210-230 nm range due to the 11— 11* transition of the

conjugated system, will provide high sensitivity.

Detailed Protocol: HPLC Purity Method

Parameter Recommended Condition Rationale
HPLC system with UV/PDA ) ]
Instrument Standard for purity analysis.
Detector
Industry-standard for reverse-
Column C18, 4.6 x 150 mm, 5 pm

phase separation.

Mobile Phase A

0.1% Formic Acid in Water

Acid modifier to suppress

ionization.

Mobile Phase B

0.1% Formic Acid in

Acetonitrile

Organic solvent for elution.

To elute compounds with a

Gradient 10% B to 90% B over 15 min N

range of polarities.
Flow Rate 1.0 mL/min Typical analytical flow rate.

For reproducible retention
Column Temp. 30°C )

times.
Injection Vol. 10 pL

Wavelength for detecting the
Detector UV at 215 nm ]

conjugated system.

1.0 mg/mL in 50:50 ) ]

Sample Prep. Ensures complete dissolution.

Water:Acetonitrile

Spectroscopic Methods for Structural Elucidation
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Spectroscopy provides unambiguous confirmation of the molecular structure. Each technique
offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.
Both *H and 3C NMR are essential.

e 1H NMR: This spectrum will confirm the number and connectivity of protons. Key expected
signals include:

o Asinglet or narrow triplet for the vinylic proton (=CH).
o Multiplets for the four sets of methylene protons (-CHz-) on the tetrahydropyran ring.[6][7]

o Avery broad singlet far downfield (>10 ppm) for the carboxylic acid proton (-COOH), which
is exchangeable with D20.

e 13C NMR: This provides information on the carbon skeleton. Expected signals include:
o Asignal for the carboxylic carbon (C=0) around 170-180 ppm.
o Signals for the two sp? carbons of the double bond (C=C).

o Signals for the sp? carbons of the tetrahydropyran ring, including the C-O-C carbons
around 60-70 ppm.

Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3). DMSO-de is often preferred as it can help in
observing the exchangeable COOH proton.

 Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (0O ppm).

e Acquisition: Acquire *H, 13C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz
or higher spectrometer to resolve all signals and confirm assignments.
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Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable fragmentation data. Electrospray
ionization (ESI) is a suitable soft ionization technique for this molecule.

o Expected lons: In positive ion mode (ESI+), the protonated molecule [M+H]* at m/z 143.07 is
expected. In negative ion mode (ESI-), the deprotonated molecule [M-H]~ at m/z 141.06 is
expected.[2] High-resolution MS (HRMS) can confirm the elemental composition to within a
few parts per million.

e Fragmentation: Tandem MS (MS/MS) on the parent ion can reveal characteristic losses,
such as the loss of H20 (water) and CO2 (carbon dioxide), which is a known fragmentation
pathway for some carboxylic acids under certain conditions.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in the molecule.[9][10]

Protocol: ATR-FTIR Analysis

» Background Scan: Perform a background scan with a clean Attenuated Total Reflectance
(ATR) crystal.

o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically
over a range of 4000-400 cm~1.

Expected Characteristic Vibrational Bands:
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Wavenumber (cm~—?) Vibration Type Functional Group
2500-3300 (very broad) O-H stretch Carboxylic Acid

~2950 C-H stretch Aliphatic CH2

~1700 C=0 stretch Carboxylic Acid (dimer)
~1650 C=C stretch Alkene

~1100 C-O-C stretch Ether

The broadness of the O-H stretch and the position of the C=0 stretch are indicative of
hydrogen-bonded carboxylic acid dimers in the solid state.[11]

Thermal Analysis for Solid-State Characterization

Thermal analysis techniques are crucial for understanding the solid-state properties of a
pharmaceutical compound, including its melting behavior, thermal stability, and potential
polymorphism.[12][13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of
temperature. For (Tetrahydro-pyran-4-ylidene)-acetic acid, DSC provides:

e Melting Point: A sharp endothermic peak corresponding to the melting point (reported as 84-
85 °C).[4]

» Purity: The shape of the melting endotherm can provide an estimate of purity. Impurities
typically broaden the peak and depress the melting point.

e Polymorphism: The presence of multiple melting peaks or other thermal events before
melting could indicate the existence of different crystalline forms (polymorphs).[12]

Protocol: DSC Analysis

o Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and
seal it.
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e Heating Program: Heat the sample under a nitrogen atmosphere at a controlled rate,
typically 10 °C/min, from ambient temperature to a temperature well above the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to
assess thermal stability and decomposition.[14]

o Decomposition Temperature: TGA will identify the onset temperature at which the molecule
begins to degrade. For a,B-unsaturated acids, a potential degradation pathway is
decarboxylation.[8]

e Solvent/Water Content: A mass loss at temperatures below 120 °C could indicate the
presence of residual solvent or water.

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. A logical, integrated workflow
ensures that all critical quality attributes are assessed. The results from each method should be
cross-validated to build a cohesive and trustworthy data package.
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Caption: Integrated workflow for comprehensive characterization.

Structure-Technique Correlation

The power of this multi-technique approach lies in using each method to probe specific
features of the molecule's structure.

lH & 3C NMR FTIR MS

Broad 'H 'H Multiplets / C=C )C-0O-C
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Caption: Correlation of analytical techniques to molecular features.

Conclusion

The analytical characterization of (Tetrahydro-pyran-4-ylidene)-acetic acid requires a
carefully designed, multi-technique approach. By combining chromatography (HPLC) for purity,
spectroscopy (NMR, MS, FTIR) for structural identity, and thermal analysis (DSC, TGA) for
solid-state properties, a complete and reliable profile of the molecule can be established. This
comprehensive data package is essential for ensuring its quality and suitability for applications
in drug discovery and development, where scientific rigor is paramount.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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